molecular formula C28H22N4O4 B13378240 3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid

3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid

Cat. No.: B13378240
M. Wt: 478.5 g/mol
InChI Key: JCOMAFUUJOCYMV-JMIUGGIZSA-N
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Description

3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, methoxy, and carboxylic acid groups

Properties

Molecular Formula

C28H22N4O4

Molecular Weight

478.5 g/mol

IUPAC Name

3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C28H22N4O4/c1-15-20(25-16(2)22(13-30)27(31)32-26(25)21(15)12-29)10-17-7-8-23(24(11-17)35-3)36-14-18-5-4-6-19(9-18)28(33)34/h4-11H,14H2,1-3H3,(H2,31,32)(H,33,34)/b20-10-

InChI Key

JCOMAFUUJOCYMV-JMIUGGIZSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)OC)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC4=CC(=CC=C4)C(=O)O)OC)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid involves multiple steps. One common approach is to start with the preparation of the cyclopenta[b]pyridine core, followed by the introduction of the amino and cyano groups. The methoxyphenoxy and benzoic acid moieties are then attached through a series of coupling reactions. Specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions, are often employed to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid can undergo various chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano groups can produce primary amines.

Scientific Research Applications

3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for scientific research and industrial applications.

Biological Activity

The compound 3-({4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid, identified by its CAS number 593275-08-2, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C21H20N4O4C_{21}H_{20}N_{4}O_{4} with a molecular weight of approximately 392.41 g/mol. The compound features a complex structure that includes a cyclopentapyridine moiety and various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of related compounds featuring the cyclopentapyridine structure. For instance, derivatives with similar scaffolds have shown significant inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)Reference
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fCandida albicans0.83

These findings suggest that structural modifications in the compound can enhance its efficacy against specific pathogens.

Anticancer Activity

The anticancer potential of similar compounds has been explored through various in vitro assays. For example, compounds containing the cyclopentapyridine core have demonstrated cytotoxic effects on cancer cell lines, indicating an ability to inhibit tumor growth.

Table 2: Cytotoxicity Data on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
3gHeLa (cervical cancer)15
3fMCF-7 (breast cancer)10

The mechanisms underlying the biological activities of this compound are multifaceted and may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.
  • Cell Cycle Disruption : Anticancer activity is often linked to the ability to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives may increase ROS levels within cells, contributing to their cytotoxic effects.

Case Studies

In a notable study, researchers synthesized various derivatives of the cyclopentapyridine scaffold and assessed their biological activities. One derivative exhibited a remarkable reduction in bacterial viability at concentrations as low as 0.21 µM against Pseudomonas aeruginosa, showcasing its potential as a lead compound for further development in antimicrobial therapies.

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